2-Benzoxazolinone

Overview

Description

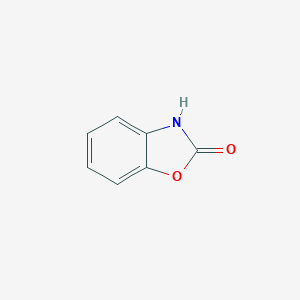

2-Benzoxazolinone (C₇H₅NO₂) is a heterocyclic compound featuring a fused benzene ring and an oxazolinone moiety. It serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antiviral , anti-inflammatory , antimicrobial , and anticancer properties . Its thermodynamic stability and reactivity, studied via combustion calorimetry and quantum chemical calculations, further underpin its utility in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazolinone can be synthesized through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method is advantageous due to its high yield and the stability of the reagents involved . Another method involves the condensation of o-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide .

Industrial Production Methods: In industrial settings, the continuous-flow Hofmann rearrangement is often employed. This method allows for the efficient production of benzoxazolinone on a large scale by optimizing reaction conditions to prevent solid accumulation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoxazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be chlorinated to form 5-chlorobenzoxazolinone using trichloroisocyanuric acid . Additionally, it can react with alkyl β-chlorovinyl ketones, leading to the opening of the oxazoline ring .

Common Reagents and Conditions:

Oxidation: Trichloroisocyanuric acid is commonly used for chlorination reactions.

Reduction: Specific reducing agents can be employed depending on the desired product.

Substitution: Various nucleophiles can be used to introduce different functional groups into the benzoxazolinone structure.

Major Products: The major products formed from these reactions include chlorinated derivatives, hydrazones, and azoles, which have been studied for their antibacterial properties .

Scientific Research Applications

Antiviral Activity

Recent studies have identified 2-benzoxazolinone derivatives as potential inhibitors of the HIV-1 nucleocapsid protein (NC). The research involved virtual screening of a large library of compounds, leading to the discovery of several benzoxazolinone analogues that exhibited significant inhibitory activity against NC. Notably, one compound demonstrated effective competition for guanine binding to the zinc finger domain of NC at low micromolar concentrations, indicating its potential as an antiretroviral agent .

Anticancer Properties

New derivatives of this compound have shown promising cytotoxic activities against various cancer cell lines. For instance, compounds with substituted benzoyl moieties exhibited enhanced cytotoxicity compared to known agents, suggesting their potential for further development in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazolinone scaffold significantly influenced their anticancer efficacy.

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been extensively studied. A series of synthesized compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens, highlighting the effectiveness of certain derivatives against resistant strains like Staphylococcus aureus and Escherichia coli . This suggests that these compounds could be valuable in developing new antibacterial therapies.

Enzyme Inhibition

Several studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For example, derivatives targeting aldose reductase have been shown to mitigate complications associated with diabetes by interrupting the polyol pathway and reducing oxidative stress . This mechanism underlines the compound's potential in treating diabetic retinopathy and neuropathy.

Oxidative Stress Modulation

Research indicates that this compound can induce oxidative stress in plant systems, which may be leveraged for therapeutic applications in managing oxidative stress-related diseases . By modulating reactive oxygen species (ROS) levels, these compounds could serve as antioxidants or pro-oxidants depending on the context of their application.

Case Studies

Mechanism of Action

The mechanism of action of benzoxazolinone varies depending on its application. For instance, in its role as an antibacterial agent, benzoxazolinone derivatives inhibit bacterial growth by interfering with essential cellular processes . In the context of anti-HIV activity, benzoxazolinone derivatives have been shown to inhibit the integrase enzyme, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Thermodynamic Comparisons

2-Benzoxazolinone shares structural similarities with nitrogen-containing heterocycles like 2-benzimidazolinone, 3-indazolinone, and oxindole. Key thermodynamic comparisons include:

| Compound | ΔfH°(solid, kJ/mol) | ΔsubH°(kJ/mol) | Stability (Gas Phase) |

|---|---|---|---|

| This compound | -215.4 ± 2.1 | 98.3 ± 0.8 | Moderate |

| 2-Benzimidazolinone | -198.7 ± 1.9 | 102.1 ± 1.2 | High |

| 3-Indazolinone | -210.5 ± 2.3 | 94.6 ± 1.1 | Moderate |

| Oxindole | -189.2 ± 1.7 | 88.9 ± 0.9 | Low |

Source: Experimental data from combustion calorimetry and DFT calculations

The methyl and nitro substituents in 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone increase enthalpic stability by 8–12 kJ/mol compared to unsubstituted analogs, a trend mirrored in benzothiazinones and benzisothiazolones .

Metabolic Pathways and Detoxification

BOA is metabolized by Fusarium verticillioides via FDB1/FDB2 gene clusters, converting it to non-toxic phenoxazinones. In contrast:

- 2-Oxindole activates pyridoxine biosynthesis (antioxidant response).

- Chlorzoxazone induces dehalogenase expression for chlorine removal .

| Compound | Induced Gene Clusters | Detoxification Pathway |

|---|---|---|

| This compound | FDB1, FDB2, B6 cluster | Phenoxazinone synthesis |

| 2-Oxindole | Clusters A, B | Pyridoxine biosynthesis |

| Chlorzoxazone | Dehalogenase gene | Dechlorination |

Key Research Findings and Implications

- Thermodynamic Stability : Substituted BOA derivatives (e.g., nitro or methyl groups) exhibit enhanced stability, guiding the design of heat-resistant pharmaceuticals .

- Structure-Activity Relationships : Indazole and sulfonamide modifications improve NC-binding affinity, suggesting a template for next-gen antivirals .

- Ecological Impact : BOA’s allelopathic effects are concentration-dependent, with microbial degradation limiting its utility in sustainable agriculture .

Biological Activity

2-Benzoxazolinone (2-BZ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzene ring fused to an oxazolinone moiety, which contributes to its reactivity and interaction with biological systems. Research has highlighted its potential applications in areas such as agriculture, medicine, and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study synthesized new derivatives of 2-BZ linked to hydrazones and azoles, demonstrating promising antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Hydrazone derivative | Bacillus subtilis | 16 |

| Azole derivative | Pseudomonas aeruginosa | 32 |

Herbicidal and Defoliating Effects

Research has also explored the herbicidal properties of 2-BZ and its derivatives. These compounds have shown efficacy in inhibiting the growth of specific weed species, making them valuable in agricultural applications. The mode of action involves disrupting plant metabolic processes, leading to defoliation and eventual death of the target plants .

Anti-HIV Activity

In the context of viral infections, particularly HIV-1, computational modeling studies have indicated that derivatives of this compound may act as potential anti-HIV agents. These studies utilized structure-based drug design to predict binding affinities and interactions with viral proteins, highlighting the compound's promise in antiviral therapy .

Table 2: Anti-HIV Activity of this compound Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Reverse Transcriptase | -9.5 |

| Quinazoline derivative | Integrase | -8.7 |

| Diazocoumarin derivative | Protease | -7.8 |

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. For instance, its herbicidal action is linked to the inhibition of specific enzymes involved in photosynthesis and amino acid biosynthesis in plants. In microbial contexts, it may disrupt cell wall synthesis or interfere with protein synthesis pathways.

Study on Antibacterial Activity

A recent study synthesized several new derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications to the benzoxazolinone structure could enhance antibacterial potency, especially against resistant strains .

Investigation into Herbicidal Effects

Another research project focused on the herbicidal effects of benzoxazolinones in agricultural settings. Field trials demonstrated that certain formulations effectively reduced weed populations without adversely affecting crop yield, suggesting a viable alternative to synthetic herbicides .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Benzoxazolinone derivatives for biological evaluation?

- Methodological Answer: The synthesis of this compound derivatives typically involves functionalization at the 3-, 5-, or 6-positions of the benzoxazolinone scaffold. For example, introducing acyl or sulfonamide groups via nucleophilic substitution or coupling reactions can enhance bioactivity. Structural confirmation relies on microanalysis, IR, and NMR spectroscopy . For anti-leishmanial activity, derivatives are synthesized with substituents like chlorides or methoxy groups, followed by LC50 determination using in vitro assays against Leishmania donovani .

Q. How can researchers assess the stability of this compound under experimental conditions (e.g., thermal or pH variations)?

- Methodological Answer: Stability studies involve UV-Vis spectroscopy to monitor decomposition kinetics. For instance, heating this compound at 40–55°C in phosphate buffer (pH 7.0) reveals first-order decomposition kinetics with a half-life of ~24 minutes. Degradation products (e.g., CO, NOx) are identified via gas chromatography-mass spectrometry (GC-MS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid contact with strong oxidizers, as they may induce hazardous reactions. In case of exposure, rinse skin/eyes with water and seek medical attention. Store in airtight containers at -20°C for long-term stability .

Q. How is the phytotoxic activity of this compound evaluated in plant models?

- Methodological Answer: Radish (Raphanus sativus) or mung bean (Phaseolus aureus) seedlings are treated with BOA at concentrations (e.g., 10⁻³–10⁻⁵ M) to quantify germination inhibition and radicle elongation. Uptake is measured via HPLC or radiolabeling (e.g., [¹⁴C]-BOA) to track translocation into roots and cotyledons .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its inhibitory activity against viral nucleocapsid (NC) proteins?

- Methodological Answer: Replace the xylene ring with an indazole moiety and reposition sulfonamide groups to enhance NC-binding affinity. Docking studies (e.g., AutoDock Vina) reveal two binding modes: (1) H-bonding with Lys34 and (2) stacking with Trp36. Validate via surface plasmon resonance (SPR) and IC50 assays .

Q. What strategies resolve contradictory data in molecular docking studies of this compound derivatives?

- Methodological Answer: Use consensus docking algorithms (e.g., Glide, GOLD) to compare binding poses. Cross-validate with mutagenesis (e.g., Lys26Ala or Trp37Phe mutations) and isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .

Q. How are metabolic pathways of this compound elucidated in microbial systems?

- Methodological Answer: Incubate BOA with Fusarium verticillioides and analyze metabolites via HPLC-MS. Key intermediates like 2-aminophenol and N-(2-hydroxyphenyl)malonamic acid are identified. Genetic knockout studies (e.g., fdb1/fdb2 mutants) confirm enzymatic roles in hydrolysis and malonylation .

Q. What experimental designs improve the pharmacokinetic properties of this compound derivatives for CNS-targeted therapies?

- Methodological Answer: Introduce polar substituents (e.g., hydroxyethoxy groups) to enhance blood-brain barrier (BBB) permeability. Assess logP values via octanol-water partitioning and in vivo bioavailability using LC-MS/MS in rodent plasma .

Q. How can researchers differentiate allelopathic effects of this compound from nutrient competition in soil systems?

- Methodological Answer: Conduct controlled greenhouse experiments with soil amendments (e.g., 0–12,800 kg/ha rye residue) and BOA concentrations (0–1,000 µM). Measure allelopathy via bioassays (e.g., weed germination rates) while controlling for nitrogen/carbon levels .

Q. What methodologies quantify anti-inflammatory activity of this compound derivatives in cellular models?

Properties

IUPAC Name |

3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049324 | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

335.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59-49-4 | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOXAZOLINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-benzoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.